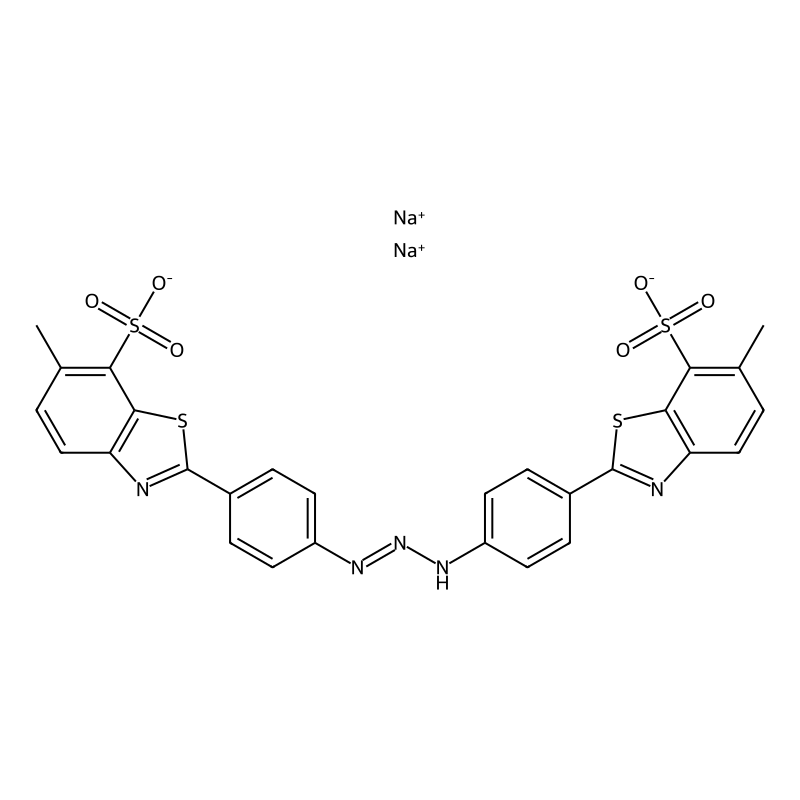Titan yellow

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Staining and Visualization in Microscopy:
Titan yellow finds use as a stain in microscopy []. It has an affinity for specific cellular components like acidic polysaccharides and mast cells, making them visible under a microscope []. This allows researchers to study the distribution and morphology of these structures within cells and tissues []. Additionally, Titan yellow exhibits fluorescence properties, meaning it emits light when excited by specific wavelengths. This enables researchers to visualize stained structures with even greater clarity and specificity [].
Indicator dye in environmental studies:
Titan yellow acts as an indicator dye in environmental studies. It changes color based on the pH of its surrounding environment. This feature makes it useful for monitoring pollutant contamination in water sources []. For instance, the presence of acidic pollutants can cause a shift in the dye's color, indicating potential environmental hazards [].
Adsorbent research:
Titan yellow plays a role in adsorption research. It can be used as a model pollutant to evaluate the efficiency of various adsorbents in removing dyes and other contaminants from water. Researchers investigate the interaction between Titan yellow and different adsorbent materials, such as nanoparticles, to develop effective methods for water purification and wastewater treatment.
Other research applications:
Beyond the mentioned uses, Titan yellow finds applications in other research areas, including:
- Studying cellular processes: Researchers utilize Titan yellow to monitor specific ionic changes within cells, providing insights into cellular functions.
- Biomedical research: Investigations into the potential antimicrobial and anti-cancer properties of Titan yellow are ongoing, although these are still in the early stages [5].
Titan yellow, chemically known as thiazole yellow G, is a triazene dye with the molecular formula . This compound is primarily utilized as a stain and fluorescent indicator in microscopy, as well as an acid-base indicator. It exhibits a distinctive color change from yellow to red within the pH range of 12 to 13, making it useful for various analytical applications in chemistry and biology .
In its role as a fluorescent indicator, Titan yellow absorbs light at specific wavelengths and re-emits light at longer wavelengths []. This property allows researchers to visualize biological structures that bind to the dye. The specific mechanism of interaction between Titan yellow and biological molecules depends on the application.
- Diazotization: This involves treating 2-aminobenzothiazole with sodium nitrite in an acidic environment to form a diazonium salt.
- Coupling Reaction: The diazonium salt is then coupled with 2,4-diaminobenzenesulfonic acid under controlled conditions to yield titan yellow.
In industrial settings, these reactions are conducted in large-scale reactors, where conditions such as temperature and pH are meticulously controlled to ensure high yields and purity of the final product through crystallization and filtration processes .
Titan yellow has demonstrated various biological activities, particularly in microscopy where it serves as a fluorescent stain to visualize cellular structures. Its ability to bind with certain biological molecules allows for enhanced imaging techniques in biological research. Additionally, studies have indicated that titan yellow can interact with cellular components, making it a useful tool in diagnostic assays and biological process markers .
Titan yellow has a wide range of applications across various fields:
- Analytical Chemistry: Used as a colorimetric indicator for determining magnesium ions and other compounds.
- Biological Research: Employed as a fluorescent stain in microscopy to visualize cellular structures.
- Textile Industry: Utilized for dyeing fabrics due to its vibrant color properties.
- Medical Diagnostics: Functions as a marker in certain diagnostic assays .
Research into the interaction of titan yellow with other substances has shown its potential in various applications. For instance, studies have explored its interactions with cationic surfactants, which can enhance its solubility and effectiveness in photogalvanic systems. Such interactions are critical for optimizing its performance in solar energy conversion technologies .
Titan yellow can be compared with several other dyes that share similar properties:
| Compound Name | Chemical Structure | Color Change Range | Unique Features |
|---|---|---|---|
| Congo red | Azo dye | Blue to red | Used primarily as a pH indicator; known for its affinity for amyloid proteins. |
| Methyl orange | Azo dye | Red to yellow | Commonly used as a pH indicator; changes color at lower pH levels than titan yellow. |
| Bromothymol blue | Azo dye | Yellow to blue | Used extensively in biological applications; changes color at neutral pH levels. |
Uniqueness of Titan Yellow
Titan yellow is unique due to its specific color change range (yellow to red between pH 12 and pH 13) and its ability to form stable complexes with metal ions. This property makes it particularly valuable in analytical chemistry and microscopy applications .







